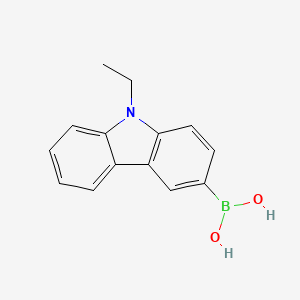

(9-Ethyl-9H-carbazol-3-yl)boronic acid

Description

The exact mass of the compound (9-Ethyl-9H-carbazol-3-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (9-Ethyl-9H-carbazol-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9-Ethyl-9H-carbazol-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(9-ethylcarbazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15(17)18)7-8-14(12)16/h3-9,17-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBKLYCRFZTXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670210 | |

| Record name | (9-Ethyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669072-93-9 | |

| Record name | (9-Ethyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Ethylcarbazole-3-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (9-Ethyl-9H-carbazol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-Ethyl-9H-carbazol-3-yl)boronic acid is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry, materials science, and organic electronics. The carbazole moiety is a privileged scaffold in numerous biologically active compounds and functional materials, owing to its rigid, planar structure and unique electronic properties. The introduction of a boronic acid group at the 3-position of the 9-ethyl-9H-carbazole core opens up a vast array of synthetic possibilities, most notably through the Suzuki-Miyaura cross-coupling reaction. This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of (9-Ethyl-9H-carbazol-3-yl)boronic acid, offering field-proven insights and robust protocols for its preparation and quality assessment.

Synthesis of (9-Ethyl-9H-carbazol-3-yl)boronic acid

The synthesis of (9-Ethyl-9H-carbazol-3-yl)boronic acid can be strategically approached through two primary routes: the lithiation-borylation of 9-ethyl-9H-carbazole or the Suzuki-Miyaura coupling of a halogenated precursor with a diboron reagent. This guide will focus on a robust two-step sequence commencing with the bromination of 9-ethyl-9H-carbazole to furnish the key intermediate, 3-bromo-9-ethyl-9H-carbazole, followed by a lithium-halogen exchange and subsequent borylation.

Part 1: Synthesis of 3-Bromo-9-ethyl-9H-carbazole

The selective bromination of 9-ethyl-9H-carbazole at the 3-position is the critical first step. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) provides a reliable method for this transformation.

Experimental Protocol: Synthesis of 3-Bromo-9-ethyl-9H-carbazole [1][2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-ethyl-carbazole (1.00 g, 5.12 mmol) in 10 ml of dimethylformamide (DMF).

-

Addition of Brominating Agent: To this solution, add N-bromosuccinimide (NBS) (0.911 g, 5.12 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing a large amount of ice-water. Extract the aqueous mixture with ethyl acetate.

-

Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by crystallization from methanol to yield white, needle-like crystals.

Part 2: Synthesis of (9-Ethyl-9H-carbazol-3-yl)boronic acid via Lithiation-Borylation

With the 3-bromo-9-ethyl-9H-carbazole intermediate in hand, the next step involves a lithium-halogen exchange followed by trapping the resulting organolithium species with a trialkyl borate. This is a powerful and widely used method for the preparation of aryl boronic acids.

Proposed Experimental Protocol: Synthesis of (9-Ethyl-9H-carbazol-3-yl)boronic acid

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-9-ethyl-9H-carbazole (1.0 g, 3.65 mmol) and dissolve it in anhydrous tetrahydrofuran (THF) (20 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.6 M in hexanes, 2.5 mL, 4.0 mmol) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Borylation: Add triisopropyl borate (1.0 mL, 4.38 mmol) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

-

Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic.

-

Isolation and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization from an appropriate solvent system, such as a mixture of acetone and water.

Caption: Workflow for the characterization of (9-Ethyl-9H-carbazol-3-yl)boronic acid.

Conclusion

This technical guide has outlined a reliable synthetic pathway and a comprehensive characterization strategy for (9-Ethyl-9H-carbazol-3-yl)boronic acid. The detailed protocols and analytical methodologies described herein provide a solid foundation for researchers and scientists to produce and validate this important chemical intermediate. The versatility of the boronic acid functional group, coupled with the desirable properties of the carbazole core, ensures that this compound will continue to be a valuable building block in the development of novel pharmaceuticals and advanced materials.

References

-

Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o1067–o1068. [Link]

-

Hart, D. J., & Li, J. (1996). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses, 74, 246. [Link]

-

Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ScienceOpen, 71(Pt 12), o1067–o1068. [Link]

Sources

(9-Ethyl-9H-carbazol-3-yl)boronic acid: A Comprehensive Technical Guide on its Physicochemical Properties and Synthetic Applications

An In-depth Technical Guide

This guide provides a detailed technical overview of (9-Ethyl-9H-carbazol-3-yl)boronic acid, a pivotal intermediate for researchers, scientists, and professionals in drug development and materials science. By synthesizing core scientific data with field-proven insights, this document serves as an essential resource for leveraging this compound's full potential in advanced synthetic applications.

Strategic Overview: The Role of (9-Ethyl-9H-carbazol-3-yl)boronic acid in Modern Chemistry

Carbazole derivatives are a class of heterocyclic aromatic compounds renowned for their exceptional charge transport capabilities, thermal stability, and inherent fluorescence.[1] These properties make them indispensable in the development of advanced materials, particularly for organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The strategic functionalization of the carbazole core with a boronic acid group creates a versatile building block, and (9-Ethyl-9H-carbazol-3-yl)boronic acid stands out for two key reasons:

-

Enhanced Solubility: The N-ethyl group at the 9-position significantly improves solubility in common organic solvents compared to the parent N-H carbazole, streamlining reaction setup, purification, and overall processability.

-

Synthetic Versatility: The boronic acid moiety at the 3-position is a prime functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This enables the facile construction of complex, π-conjugated systems by forming new carbon-carbon bonds with a wide array of aryl and vinyl halides.[3][4]

This combination of properties makes (9-Ethyl-9H-carbazol-3-yl)boronic acid a high-value intermediate for synthesizing novel organic dyes, pharmaceuticals, and materials with tailored optoelectronic properties.[5][6]

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its effective handling, storage, and application. The data below is consolidated from leading chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 669072-93-9 | BLDpharm[7] |

| Molecular Formula | C₁₄H₁₄BNO₂ | BLDpharm[7] |

| Molecular Weight | 239.08 g/mol | BLDpharm[7] |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | >263°C (decomposes) | ChemicalBook[8] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like THF, Dioxane, DMF. | ChemicalBook[8] |

| Storage | Store under an inert atmosphere at room temperature. | BLDpharm[7] |

Expert Insight & Causality: The high melting point indicates a thermally stable, crystalline solid. However, boronic acids are susceptible to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water but can affect reactivity and stoichiometry. The recommended storage under an inert atmosphere is critical to prevent both oxidation and moisture-induced degradation, ensuring the compound's integrity and performance in sensitive catalytic reactions.

Chemical Reactivity and Synthetic Protocol Validation

The synthetic power of (9-Ethyl-9H-carbazol-3-yl)boronic acid is overwhelmingly demonstrated through its application in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Reaction: A Self-Validating Workflow

This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of a wide range of functional groups.[9] The protocol described below is designed as a self-validating system, where successful execution relies on understanding the causal role of each component.

Mandatory Visualization: Suzuki-Miyaura Coupling Workflow

Caption: A validated workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Flask Preparation (Trustworthiness Checkpoint): Add (9-Ethyl-9H-carbazol-3-yl)boronic acid (1.1-1.5 eq.), an aryl halide (e.g., aryl bromide, 1.0 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Causality: Flame-drying removes adsorbed water from the glass surface, which can otherwise interfere with the catalytic cycle.

-

Inerting the Atmosphere: Seal the flask and subject it to three cycles of evacuating under vacuum and backfilling with an inert gas (Argon or Nitrogen). Causality: The Palladium(0) active catalyst is highly sensitive to oxygen and will be readily oxidized and deactivated. This step is non-negotiable for achieving high yields.

-

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe. Causality: Solvents dissolve oxygen from the air. Degassing (by sparging with argon or through freeze-pump-thaw cycles) removes this dissolved oxygen, protecting the catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Causality: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the critical transmetalation step in the catalytic cycle.[4]

-

Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C) for 4-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[9] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography.

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods. For a product derived from a Suzuki coupling:

-

¹H and ¹³C NMR Spectroscopy: Provides the definitive structural map of the coupled product. The spectra should confirm the presence of signals corresponding to both the (9-Ethyl-9H-carbazol-3-yl) moiety and the newly introduced aryl group, with integral values matching the expected proton counts.[10][11]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing direct evidence that the desired carbon-carbon bond formation has occurred.

-

Infrared (IR) Spectroscopy: Useful for tracking the disappearance of C-Halogen stretches from the starting material and confirming the presence of functional groups in the final product.

Conclusion: An Enabling Reagent for Innovation

(9-Ethyl-9H-carbazol-3-yl)boronic acid is more than a simple chemical intermediate; it is an enabling tool for innovation in materials science and medicinal chemistry. Its robust physicochemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable pathway for constructing complex molecular architectures. The protocols and expert insights detailed in this guide offer a validated framework for researchers to confidently integrate this powerful building block into their synthetic programs, paving the way for the discovery of next-generation materials and therapeutics.

References

-

ResearchGate. Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various... Available at: [Link]

-

ChemBK. 9H-carbazol-3-yl-Boronic acid. Available at: [Link]

-

Royal Society of Chemistry. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Carbazole Boronic Acid Derivatives in Advanced Materials. Available at: [Link]

-

DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]

-

PNCA Lab. Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. Available at: [Link]

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at: [Link]

-

LookChem. (9-Phenyl-9H-carbazol-3-yl)boronic acid 854952-58-2 99.95%min CAS NO.854952-58-2. Available at: [Link]

-

MDPI. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents... Available at: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

ResearchGate. Synthesis, Molecular docking and fluorescent properties of novel (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones. Available at: [Link]

-

PubMed. 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Available at: [Link]

-

ResearchGate. Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF. Available at: [Link]

-

PubChem. (2-(9H-carbazol-9-yl)ethyl)phosphonic acid. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 669072-93-9|(9-Ethyl-9H-carbazol-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 8. 9-Phenyl-9H-carbazol-3-ylboronic acid | 854952-58-2 [chemicalbook.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. 3-(5-(1 H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility and Stability Profile of (9-Ethyl-9H-carbazol-3-yl)boronic acid: A Preformulation Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(9-Ethyl-9H-carbazol-3-yl)boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, merging the well-known carbazole scaffold with the versatile boronic acid moiety. As with any promising drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount for successful development. This guide provides a comprehensive technical overview of the methodologies required to rigorously assess the solubility and stability of this molecule. We delve into the causality behind experimental design, presenting detailed protocols for solubility determination across various media and a complete forced degradation study in line with international regulatory standards. The insights derived from these studies are critical for guiding formulation strategies, defining storage conditions, and ensuring the development of a safe, stable, and efficacious final product.

Introduction: The Strategic Importance of Boronic Acids and Early-Phase Characterization

Boronic acids and their derivatives have emerged as privileged structures in modern drug discovery, valued for their unique ability to form reversible covalent bonds with biological targets, particularly serine proteases and diols.[1] The first FDA-approved boronic acid-containing drug, bortezomib (Velcade®), revolutionized the treatment of multiple myeloma and paved the way for a new class of therapeutics.[2][3] The (9-Ethyl-9H-carbazol-3-yl)boronic acid molecule combines this reactive moiety with a carbazole core, a structure known for its favorable electronic properties and relative chemical stability.[4]

However, the journey from a promising hit to a viable drug is contingent upon its physicochemical properties. Poor solubility can cripple oral bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.[5] Therefore, conducting comprehensive solubility and stability studies during the preformulation stage is not merely a regulatory requirement but a critical, risk-mitigating step in drug development. This guide establishes the foundational protocols to characterize (9-Ethyl-9H-carbazol-3-yl)boronic acid, ensuring that subsequent development efforts are built on a robust and reliable data package.

Core Analytical Methodology: The Stability-Indicating Method

Before any solubility or stability assessment can begin, a validated, stability-indicating analytical method is required. This method must be capable of accurately quantifying the parent Active Pharmaceutical Ingredient (API) in the presence of its potential degradation products, excipients, and other matrix components.[6] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometry (MS) detection is the gold standard for this purpose.

Rationale for Method Selection

A UPLC-MS/UV method offers the optimal balance of specificity, sensitivity, and speed.

-

Specificity: The chromatographic separation resolves the parent peak from degradants, while MS detection provides unambiguous identification based on mass-to-charge ratio.

-

Sensitivity: UPLC-MS can detect and quantify trace-level impurities and degradants, which is critical for safety assessment.[7][8]

-

Quantification: A UV detector provides robust and linear quantification over a wide concentration range, essential for both solubility (high concentration) and stability (low concentration) studies.

Example UPLC-MS/UV Protocol

This protocol is a starting point and must be fully validated according to ICH Q2(R1) guidelines.

-

Instrumentation: UPLC system with a photodiode array (PDA) detector and a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 0.5 minutes, return to initial conditions, and re-equilibrate for 0.5 minutes. (Total run time: ~4 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

UV Detection: Monitor at the λmax of (9-Ethyl-9H-carbazol-3-yl)boronic acid and at a lower wavelength (e.g., 220 nm) to detect non-chromophoric degradants.

-

MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.

Solubility Assessment: Unlocking Bioavailability and Formulation Design

Solubility is a key determinant of a drug's absorption and bioavailability. The carbazole moiety suggests low aqueous solubility, a common challenge in drug development.[9][10] A multi-faceted approach is necessary to understand the solubility behavior in biorelevant media.

Experimental Workflow for Solubility Assessment

Caption: Workflow for kinetic and thermodynamic solubility determination.

Protocol 1: Kinetic Solubility in Biorelevant Buffers

-

Objective: To obtain a rapid, early-stage assessment of solubility for screening purposes.

-

Procedure:

-

Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

In a 96-well plate, dispense 2 µL of the stock solution into 198 µL of various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) to reach a final concentration of 100 µM.

-

Seal the plate and shake at room temperature for 2 hours.

-

Filter the samples using a filtration plate (e.g., 0.45 µm PVDF).

-

Quantify the concentration of the compound in the filtrate using the validated UPLC method against a calibration curve prepared in 50:50 Acetonitrile:Water.

-

Protocol 2: Thermodynamic (Equilibrium) Solubility

-

Objective: To determine the true equilibrium solubility, which is essential for formulation and regulatory submissions.

-

Procedure:

-

Add an excess amount of solid compound (e.g., 2-5 mg) to 1 mL of each selected solvent/buffer in a glass vial. Ensure solid is visible.

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C).

-

Agitate the samples for at least 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the samples to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved solids.

-

Dilute the filtrate as necessary and analyze using the UPLC method.

-

Illustrative Solubility Data

The following table presents hypothetical data for (9-Ethyl-9H-carbazol-3-yl)boronic acid, reflecting the expected behavior of a carbazole derivative.

| Solvent / Medium | pH | Kinetic Solubility (µg/mL) | Equilibrium Solubility (µg/mL) @ 25°C | Classification |

| Water | ~7.0 | < 1 | < 0.1 | Practically Insoluble |

| 0.1 M HCl | 1.0 | < 1 | < 0.1 | Practically Insoluble |

| Acetate Buffer | 4.5 | 2.5 | 1.1 | Very Slightly Soluble |

| Phosphate Buffer (PBS) | 7.4 | 1.8 | 0.8 | Very Slightly Soluble |

| Methanol | N/A | > 1000 | > 1000 | Freely Soluble |

| Acetone | N/A | > 1000 | 850 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | N/A | > 1000 | > 1000 | Freely Soluble |

Interpretation: The data indicates that the compound is practically insoluble in aqueous media across the physiological pH range, a characteristic typical of carbazole-based molecules.[11][12] However, it exhibits high solubility in organic solvents. This profile strongly suggests that formulation strategies such as amorphous solid dispersions, lipid-based formulations, or co-solvents will be necessary to achieve adequate oral absorption.

Stability Profiling: A Forced Degradation Study

Forced degradation (or stress testing) is a critical study mandated by regulatory agencies like the FDA and EMA under ICH guidelines.[13][14][15] Its purpose is to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[5][6] The goal is to achieve 5-20% degradation of the API to ensure that major degradants are formed at detectable levels.[16]

Experimental Workflow for Forced Degradation

Caption: Workflow for a comprehensive forced degradation study.

Forced Degradation Protocols

General Preparation: Prepare a 1 mg/mL stock solution of the API in a 50:50 Acetonitrile:Water mixture. For each condition, a control sample (without the stressor) should be stored at ambient temperature in the dark.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

-

Neutralize with an equivalent amount of NaOH before UPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

-

Incubate at room temperature. Withdraw aliquots at 2, 8, and 24 hours.

-

Neutralize with an equivalent amount of HCl before analysis.[16]

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature. Withdraw aliquots at 2, 8, and 24 hours.

-

Quench the reaction by adding a small amount of sodium sulfite solution if needed. Boronic acids are known to be susceptible to oxidation, which can lead to deboronation.[2][17]

-

-

Thermal Degradation:

-

Solution: Incubate the stock solution in a sealed vial at 80°C.

-

Solid State: Place a thin layer of solid API in an open dish in an 80°C oven.

-

Analyze at appropriate time points (e.g., 1, 3, 7 days).

-

-

Photolytic Degradation (as per ICH Q1B):

-

Expose the solid API and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][18]

-

A parallel control sample should be wrapped in aluminum foil to exclude light.

-

Illustrative Forced Degradation Results

| Stress Condition | Time | % Degradation (API) | No. of Major Degradants (>0.5%) | Observations / Potential Pathway |

| 0.1 M HCl | 24h | 2.1% | 1 | Minor degradation. Stable to acid. |

| 0.1 M NaOH | 8h | 15.8% | 2 | Significant degradation. Likely hydrolysis of the boronic acid or ring modifications. |

| 3% H₂O₂ | 2h | 18.5% | 1 | Rapid degradation. Primary degradant corresponds to the mass of (9-Ethyl-9H-carbazol-3-yl)ol, indicating oxidative deboronation.[17] |

| Thermal (80°C, solution) | 7 days | 4.5% | 1 | Relatively stable in solution at elevated temperatures. |

| Thermal (80°C, solid) | 7 days | < 1.0% | 0 | Highly stable in the solid state. |

| Photolytic (ICH Q1B) | - | 11.3% | 2 | Moderate light sensitivity.[19] Amber vials and protection from light are recommended for storage. |

Interpretation: The hypothetical data reveals that (9-Ethyl-9H-carbazol-3-yl)boronic acid is most susceptible to oxidative and base-catalyzed degradation. The primary oxidative pathway appears to be deboronation, a known liability for boronic acids.[2] The compound is also moderately photosensitive. It demonstrates good stability in acidic and thermal conditions, especially in the solid state.

Conclusions and Recommendations

This technical guide outlines the essential framework for evaluating the solubility and stability of (9-Ethyl-9H-carbazol-3-yl)boronic acid. The illustrative data, based on the known chemistry of carbazoles and boronic acids, leads to the following key recommendations for drug development professionals:

-

Formulation: Due to its extremely low aqueous solubility, development of an oral dosage form will require enabling technologies. Amorphous solid dispersions with suitable polymers or lipid-based delivery systems should be prioritized.

-

Handling and Storage: The compound should be stored in well-sealed, amber containers under an inert atmosphere to protect it from light, moisture, and oxidation.[20] Refrigeration may be considered to further mitigate long-term degradation.

-

Excipient Compatibility: Given the susceptibility to base-catalyzed degradation, alkaline excipients should be avoided in formulation development. The potential for oxidative degradation warrants careful selection of excipients to ensure they do not contain reactive peroxide impurities.

By following these structured protocols, researchers can generate the critical data needed to navigate the challenges of drug development, ensuring that promising molecules like (9-Ethyl-9H-carbazol-3-yl)boronic acid have the highest probability of success.

References

-

Anon. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Available at: [Link]

-

Scientech. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

Patil, S. S., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Ribeiro, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Available at: [Link]

-

ICH. (n.d.). Quality Guidelines. Available at: [Link]

-

Kunimasa, S., et al. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Kagaku. Available at: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

-

Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

-

Li, H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

-

Al-Rawashdeh, A., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. Available at: [Link]

-

Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]

-

Chemcess. (n.d.). Carbazole: Properties, Production And Uses. Available at: [Link]

-

Solubility of Things. (n.d.). Carbazole. Available at: [Link]

-

Cross, A. W., et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]

-

ChemAnalyst. (2025). What Makes Carbazole Derivatives Chemically Stable?. Available at: [Link]

-

Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

-

ChemBK. (2024). 9H-carbazol-3-yl-Boronic acid. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. oled-intermediates.com [oled-intermediates.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemcess.com [chemcess.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Carbazole CAS#: 86-74-8 [m.chemicalbook.com]

- 12. Carbazole | 86-74-8 [chemicalbook.com]

- 13. acdlabs.com [acdlabs.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. database.ich.org [database.ich.org]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. pnas.org [pnas.org]

- 18. snscourseware.org [snscourseware.org]

- 19. chembk.com [chembk.com]

- 20. 669072-93-9|(9-Ethyl-9H-carbazol-3-yl)boronic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Electrochemical Properties of N-ethylcarbazole-3-boronic acid

Foreword: Navigating the Frontier of Functionalized Carbazole Derivatives

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the electrochemical landscape of a promising yet sparsely documented molecule: N-ethylcarbazole-3-boronic acid. The carbazole scaffold is a cornerstone in materials science and medicinal chemistry, prized for its exceptional electronic and photophysical properties. The introduction of an N-ethyl group enhances solubility and modifies its electronic characteristics, while the boronic acid moiety at the 3-position opens a gateway to a myriad of applications, from sophisticated organic electronics to highly selective biosensors.

The Molecule: Structure, Synthesis, and Significance

N-ethylcarbazole-3-boronic acid combines the hole-transporting capabilities of the carbazole core with the versatile reactivity of a boronic acid. Carbazole derivatives are known for their high photochemical stability and charge carrier mobility.[1] The boronic acid group is a key functional handle, enabling participation in Suzuki cross-coupling reactions for the synthesis of complex conjugated systems and reversible covalent bonding with diols, a property extensively used in sensor design.[]

Projected Synthesis Pathway

A robust synthesis of N-ethylcarbazole-3-boronic acid can be envisioned as a multi-step process, beginning with the ethylation of carbazole, followed by a regioselective bromination and subsequent conversion to the boronic acid. A detailed protocol, adapted from established methodologies for similar compounds, is provided below.[3]

Caption: Projected synthetic route to N-ethylcarbazole-3-boronic acid.

Detailed Synthesis Protocol

Step 1: Synthesis of N-Ethylcarbazole

-

To a solution of carbazole in a suitable solvent such as DMF, add a base like sodium hydroxide.

-

Add iodoethane dropwise at room temperature and stir the mixture overnight.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure N-ethylcarbazole.[3]

Step 2: Synthesis of 3-Bromo-N-ethylcarbazole

-

Dissolve N-ethylcarbazole in DMF and cool the solution to 0°C.

-

Slowly add N-bromosuccinimide (NBS) in portions.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, pour the mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry. Purify by recrystallization.

Step 3: Synthesis of N-Ethylcarbazole-3-boronic acid pinacol ester

-

In a flask purged with an inert gas (e.g., argon), combine 3-bromo-N-ethylcarbazole, bis(pinacolato)diboron, and potassium acetate.

-

Add a palladium catalyst, such as Pd(dppf)Cl₂, and a suitable solvent like 1,4-dioxane.

-

Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC/GC-MS).

-

Cool the reaction, filter through celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the pinacol ester.[4]

Step 4: Hydrolysis to N-Ethylcarbazole-3-boronic acid

-

Dissolve the pinacol ester in a solvent mixture such as THF/water.

-

Add an acid (e.g., aqueous HCl) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC.

-

Once complete, neutralize the mixture and extract the product with an organic solvent.

-

Dry the organic phase and remove the solvent to obtain N-ethylcarbazole-3-boronic acid.

Electrochemical Characterization: A Predictive Analysis

The electrochemical behavior of N-ethylcarbazole-3-boronic acid is primarily dictated by the carbazole nucleus, which is known to undergo reversible oxidation. The N-ethyl and 3-boronic acid substituents will modulate the redox potential.

Core Principles of Carbazole Electrochemistry

The electrochemical oxidation of N-substituted carbazoles is a well-studied process.[1][5] It typically involves the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO), forming a cation radical.[6] For carbazoles with unsubstituted 3 and 6 positions, this cation radical can be highly reactive, leading to dimerization or polymerization.[5] The presence of a substituent at the 3-position, such as the boronic acid group, will block this pathway on one side, influencing the stability of the radical and potentially favoring electropolymerization through the 6-position.

Experimental Workflow for Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox properties of new molecules. A detailed, self-validating protocol for the analysis of N-ethylcarbazole-3-boronic acid is presented below.

Caption: Standard workflow for cyclic voltammetry analysis.

Predicted Electrochemical Data

Based on literature values for analogous N-substituted carbazoles, we can predict the key electrochemical parameters for N-ethylcarbazole-3-boronic acid. The oxidation of N-phenylcarbazole occurs at approximately +1.10 V vs. SCE.[5] The N-ethyl group is an electron-donating group and should slightly lower the oxidation potential compared to an N-phenyl substituent. The boronic acid group is generally considered electron-withdrawing, which would slightly increase the oxidation potential. These two effects may partially counteract each other. Therefore, a reversible one-electron oxidation process is anticipated.

Table 1: Predicted Electrochemical Parameters for N-ethylcarbazole-3-boronic acid

| Parameter | Predicted Value | Causality & Justification |

| Oxidation Potential (Epa) | +1.1 to +1.3 V (vs. Ag/AgCl) | Based on oxidation potentials of N-alkyl and N-aryl carbazoles.[5][6] The ethyl group is donating, while the boronic acid is withdrawing, leading to a potential in this range. |

| HOMO Energy Level | -5.5 to -5.7 eV | Calculated from the onset of the oxidation peak using the ferrocene standard (EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV). |

| Electrochemical Process | Quasi-reversible | A single-electron transfer process is expected. Deviation from perfect reversibility may occur due to subsequent chemical reactions or slow kinetics. |

| Diffusion Coefficient (D) | 10-6 to 10-5 cm²/s | Typical range for small organic molecules in common organic solvents like acetonitrile or DCM. |

Note: These values are estimations based on related compounds and should be experimentally verified.

Core Applications: Electrochemical Sensing

The boronic acid functionality makes N-ethylcarbazole-3-boronic acid a prime candidate for the development of electrochemical sensors, particularly for diol-containing molecules like glucose.

Mechanism of Boronic Acid-Based Glucose Sensing

The sensing mechanism relies on the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol moieties of a glucose molecule.[] This binding event can be transduced into an electrochemical signal in several ways:

-

Impedimetric Sensing: The molecule can be electropolymerized or self-assembled onto an electrode surface. The binding of glucose, a neutral and bulky molecule, to the polymer film alters the local dielectric environment and can hinder the access of a redox probe (like [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface. This change in charge-transfer resistance (Rct) can be measured by Electrochemical Impedance Spectroscopy (EIS).[7]

-

Voltammetric/Amperometric Sensing: If the carbazole moiety's redox potential is sensitive to the local environment, the binding of glucose could cause a measurable shift in the oxidation potential or a change in the peak current.

Sources

A Technical Guide to the Thermal Stability of 9-ethyl-9H-carbazole Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 9-ethyl-9H-carbazole form a cornerstone in the development of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and pharmaceutical research. Their performance and longevity in these applications are intrinsically linked to their thermal stability. This guide provides an in-depth technical exploration of the thermal stability of 9-ethyl-9H-carbazole derivatives. We will delve into the structural features that govern their thermal properties, present detailed methodologies for their characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discuss the underlying degradation mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis, characterization, and application of these vital compounds.

The Critical Role of Thermal Stability in 9-ethyl-9H-carbazole Derivatives

The carbazole moiety is renowned for its rigid, planar structure and excellent charge-transporting properties, making it a favored building block in materials science. The addition of an ethyl group at the 9-position (N-position) often enhances solubility and modifies the electronic properties of the carbazole core. Further functionalization of the carbazole ring allows for the fine-tuning of these properties for specific applications.

In the realm of OLEDs, 9-ethyl-9H-carbazole derivatives are frequently employed as hole-transporting materials (HTMs).[1] The thermal stability of these materials is paramount for the operational lifetime and efficiency of the device. High decomposition temperatures (Td) and glass transition temperatures (Tg) are crucial to prevent material degradation and morphological changes in the thin films under the heat generated during device operation.[2] Similarly, in drug development, the thermal stability of active pharmaceutical ingredients (APIs) is a critical parameter that influences their shelf-life, formulation, and bioavailability.

This guide will provide the foundational knowledge and practical protocols to expertly assess and understand the thermal stability of this important class of molecules.

Structure-Stability Relationships: Engineering Thermally Robust Derivatives

The inherent thermal stability of the 9-ethyl-9H-carbazole core can be significantly influenced by the nature and position of substituents on the carbazole ring. Understanding these structure-property relationships is key to designing next-generation materials with enhanced thermal resilience.

Influence of Substituent Position

The substitution pattern on the carbazole ring plays a critical role in determining the overall thermal stability. While extensive comparative data for a wide range of 2, 3, and 4-substituted 9-ethyl-9H-carbazole derivatives is an area of ongoing research, some general principles can be inferred from the broader carbazole literature. Substitution at the 3 and 6 positions is common and can lead to extended π-conjugation, which often enhances thermal stability.

Impact of Bulky and Rigid Substituents

The introduction of bulky and rigid substituents, such as phenyl, naphthyl, or other carbazole units, can significantly increase the glass transition temperature (Tg). This is attributed to the restriction of intramolecular bond rotations and an increase in the energy barrier for the transition from a glassy to a rubbery state. This enhanced morphological stability is highly desirable for maintaining the integrity of thin films in electronic devices. For instance, the incorporation of oxetane-functionalized carbazole moieties has been shown to yield materials with decomposition temperatures exceeding 360 °C and glass transition temperatures up to 162 °C.[3]

Characterization Techniques: A Self-Validating Approach

A robust assessment of thermal stability relies on well-defined and properly executed experimental protocols. Here, we detail the standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), emphasizing the causality behind each step to ensure a self-validating system.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

3.1.1. Experimental Protocol: TGA

-

Sample Preparation:

-

Ensure the sample is homogenous. For crystalline or powdered materials, a representative sample of 5-10 mg is typically used.

-

Place the sample in an inert crucible (e.g., alumina or platinum), ensuring a thin, even layer to promote uniform heating.

-

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the TGA instrument.

-

Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min. This is crucial to prevent oxidative degradation and ensure that the observed mass loss is due to thermal decomposition alone.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically ambient (25-30 °C).

-

Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600-800 °C). A controlled heating rate is essential for reproducible results and accurate kinetic analysis.

-

-

Data Analysis:

-

The primary output is a thermogram plotting percentage weight loss versus temperature.

-

The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs. This provides a standardized metric for comparing the stability of different materials.

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Probing Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining the glass transition temperature (Tg) and melting temperature (Tm) of amorphous and semi-crystalline materials.

3.2.1. Experimental Protocol: DSC

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum pan. A small sample mass minimizes thermal gradients within the sample.

-

Use an empty, sealed aluminum pan as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Maintain a constant flow of inert gas (e.g., nitrogen) through the cell to ensure a stable thermal environment.

-

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected glass transition and melting point. This step erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg. This establishes a defined amorphous state.

-

Second Heating Scan: Heat the sample again at the same controlled rate. The Tg is determined from this second heating scan to ensure the measurement is of a consistent thermal history.

-

-

Data Analysis:

-

The glass transition is observed as a step-like change in the heat flow curve.

-

The Tg is typically reported as the midpoint of this transition, determined by the inflection point of the step.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Quantitative Data Summary

The following table presents a comparative summary of the thermal properties of selected 9-ethyl-9H-carbazole derivatives and related compounds, illustrating the impact of structural modifications on their thermal stability.

| Compound Name | Derivative Type | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Reference |

| 3,3'-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane | Oxetane-functionalized Carbazole | > 360 | 162 | [3] |

| 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB) | Ethylene-bridged Carbazole | Not specified | 130 | [4] |

Unraveling Thermal Degradation Pathways

Understanding the mechanisms by which 9-ethyl-9H-carbazole derivatives decompose is crucial for predicting their long-term stability and for designing more robust molecules. While detailed degradation studies on a wide range of these specific derivatives are not extensively reported, insights can be gained from studies on the parent carbazole and related compounds.

Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are invaluable for identifying the fragments produced during thermal decomposition.[5] For carbazole itself, pyrolysis has been shown to yield aromatic hydrocarbons and various nitrogen-containing compounds.[6] It is plausible that the thermal degradation of 9-ethyl-9H-carbazole derivatives proceeds through the cleavage of the ethyl group, followed by the fragmentation of the carbazole ring system. The specific degradation pathway will, of course, be influenced by the nature and position of other substituents on the carbazole core.

Sources

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Carbazole and dibenzo[b,d] furan-based hole transport materials with high thermal stability | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 6. researchgate.net [researchgate.net]

Photophysical properties of N-ethylcarbazole based compounds

An In-Depth Technical Guide to the Photophysical Properties of N-Ethylcarbazole Based Compounds

Foreword: The Enduring Relevance of the Carbazole Moiety

The carbazole heterocycle, a deceptively simple fused-ring system, represents one of the most versatile and enduring scaffolds in materials science. Its rigid, planar structure and rich electron-donating character provide a robust platform for developing materials with tailored electronic and optical properties. By substituting at the nitrogen atom—in this case, with an ethyl group to form N-ethylcarbazole (N-EC)—we enhance solubility and processability without fundamentally compromising the core electronic structure. This guide delves into the photophysical intricacies of N-EC and its derivatives, moving beyond a simple recitation of data to explain the causality behind their behavior and the experimental methodologies used to uncover it. For researchers in optoelectronics, sensing, and drug development, a deep understanding of these principles is not merely academic; it is the foundation upon which next-generation technologies are built.

The Journey of an Excited Electron: Fundamental Photophysical Pathways

Before examining the specific properties of N-ethylcarbazole, it is essential to establish the fundamental processes that govern the interaction of molecules with light. When a molecule absorbs a photon of appropriate energy, it is promoted from its electronic ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The fate of this excited state is a competition between several radiative and non-radiative decay pathways, elegantly summarized by the Jablonski diagram.

The key processes for N-EC and its derivatives are:

-

Absorption (Excitation): The initial step where a photon promotes an electron to a higher energy orbital, typically a π-π* transition in conjugated systems like carbazole. This occurs on a femtosecond timescale.

-

Fluorescence: A radiative decay process where the molecule returns from the lowest excited singlet state (S₁) to the ground state (S₀), emitting a photon. This process is spin-allowed and typically occurs on a nanosecond timescale.

-

Intersystem Crossing (ISC): A non-radiative, spin-forbidden transition from an excited singlet state (S₁) to an excited triplet state (T₁). While forbidden, it occurs in many molecules, including N-EC, due to spin-orbit coupling.[1]

-

Phosphorescence: A radiative decay from the lowest excited triplet state (T₁) back to the ground state (S₀). Because this is a spin-forbidden transition, it is much slower than fluorescence, with lifetimes ranging from microseconds to seconds.[2][3]

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways.

Synthesis: From Core Structure to Functional Derivative

The utility of N-ethylcarbazole lies in the ability to chemically modify its core structure to fine-tune its photophysical properties. Industrial synthesis of N-EC often involves the ethylation of a carbazole salt.[4][5] More advanced derivatives, crucial for specific applications, are built upon this core.

A common strategy for creating functional derivatives, such as those with Donor-π-Acceptor (D-π-A) character, involves electrophilic substitution (e.g., Vilsmeier-Haack formylation or Friedel-Crafts acylation) at the 3 and 6 positions, which are the most electronically active sites.[6][7] This is followed by coupling reactions to introduce various donor or acceptor moieties.

Caption: A generalized workflow for the synthesis of functional N-EC derivatives.

The Scientist's Toolkit: Experimental Characterization

Quantifying the photophysical properties of N-EC compounds requires a suite of spectroscopic techniques. The choice of experiment is dictated by the specific information sought, from ground-state absorption to the dynamics of short-lived excited states.

Steady-State Spectroscopy

-

UV-Visible Absorption Spectroscopy: This is the first step in any photophysical analysis. It reveals the electronic transitions from the ground state to excited states, providing information on the π-conjugation length and the HOMO-LUMO gap of the molecule.

-

Photoluminescence (PL) Spectroscopy: This technique measures the fluorescence and phosphorescence emission spectra. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural reorganization between the ground and excited states.[8]

Time-Resolved Spectroscopy

-

Transient Absorption (TA) Spectroscopy: This is a powerful pump-probe technique that allows for the direct observation of excited-state populations in real-time.[9] A pump pulse excites the sample, and a delayed probe pulse measures the change in absorption. This allows for the tracking of the decay of the S₁ state, the rise and decay of the T₁ state, and the formation of other transient species like radical cations (N-EC˙⁺), which are crucial in photopolymerization.[1][10][11][12]

Caption: A schematic of a typical transient absorption spectroscopy experimental setup.

Experimental Protocol: Relative Photoluminescence Quantum Yield (PLQY)

The PLQY is a critical measure of a material's emission efficiency. The following self-validating protocol uses a well-characterized standard.

-

Preparation: Prepare a series of dilute solutions of both the sample compound and a suitable reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters) with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.

-

Measurement: Record the absorbance of each solution at the chosen excitation wavelength. Then, record the integrated fluorescence emission spectrum for each solution using the same excitation wavelength.

-

Solvent Blank: Measure the emission spectrum of the pure solvent to subtract any background signal.

-

Calculation: The PLQY (Φ) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Validation: Plot the integrated fluorescence intensity versus absorbance for the series of dilutions. The data should yield a straight line passing through the origin, confirming the absence of aggregation or inner filter effects at the concentrations used.

Structure-Property Relationships: Tuning for Performance

The true power of N-ethylcarbazole chemistry lies in the predictable relationship between molecular structure and photophysical properties. By strategically adding different functional groups, a scientist can tune the compound for a specific application.

| Structural Modification | Rationale & Causality | Resulting Photophysical Effect | Potential Application |

| Attach Electron Acceptor (e.g., dicyanovinyl) | Creates a Donor-π-Acceptor (D-π-A) system, promoting Intramolecular Charge Transfer (ICT) upon excitation.[13] | Red-shifted emission, large Stokes shift, increased sensitivity to solvent polarity. | Fluorescent Sensors, Non-linear Optics.[13][14] |

| Extend π-Conjugation (e.g., add phenyl rings) | Lowers the energy of the π and π* orbitals, reducing the HOMO-LUMO gap. | Bathochromic (red) shift in both absorption and emission spectra. | OLED Emitters (color tuning).[15] |

| Introduce Bulky Groups (e.g., tert-butyl) | Induces steric hindrance that disrupts intermolecular π-π stacking in the solid state. | Reduces aggregation-caused quenching, can improve solubility and film morphology. | High-efficiency solid-state OLEDs. |

| Link Carbazole Units (e.g., bicarbazoles) | Creates a larger conjugated system with a high triplet energy level. | Maintains a high triplet energy (T₁) essential for preventing reverse energy transfer. | Host materials for blue phosphorescent OLEDs.[16][17] |

Solvent Effects (Solvatochromism): The photophysical properties of N-EC derivatives, especially those with D-π-A character, are highly dependent on the surrounding environment.[18][19] In polar solvents, the more polar excited ICT state is stabilized more than the ground state, leading to a significant red-shift in the fluorescence spectrum.[13] This sensitivity is the operating principle behind their use as fluorescent probes.

Applications Driven by Photophysics

The tailored photophysical properties of N-EC compounds make them indispensable in several advanced fields.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are workhorse materials in the OLED industry.[17][20]

-

Host Materials: For phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy (T₁) higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer to the guest and prevent back-transfer.[21][22] Many N-EC derivatives possess the requisite high triplet energy (>2.6 eV) for hosting blue and green phosphorescent emitters.[16]

-

Hole Transport Layers (HTL): The electron-rich nature of the carbazole core facilitates efficient transport of positive charge carriers (holes) from the anode to the emissive layer.[23]

-

Fluorescent Emitters: Highly efficient blue fluorescent emitters have been developed from N-EC derivatives, addressing a key challenge in display technology.[15]

Fluorescent Sensors

By attaching a specific binding site (a receptor) to the N-EC fluorophore, a chemosensor can be created. When the target analyte (e.g., a metal ion like Cu²⁺) binds to the receptor, it perturbs the electronic structure of the fluorophore, leading to a change in fluorescence intensity (quenching or enhancement).[24][25][26] This allows for the sensitive and selective detection of the analyte.

Caption: Mechanism of a 'turn-off' fluorescent sensor based on N-EC.

Photopolymerization

In the presence of an electron acceptor, photoexcited N-EC can undergo an electron transfer (ET) reaction.[1] This process generates the N-ethylcarbazole radical cation (N-EC˙⁺), a highly reactive species that can initiate a cationic polymerization chain reaction.[10][11] This principle is leveraged in applications like 3D printing and the curing of coatings.

Conclusion and Future Outlook

N-ethylcarbazole and its derivatives constitute a class of organic materials whose importance is continually reinforced by new discoveries. Their robust and tunable photophysical properties—from high triplet energies to environmentally sensitive fluorescence—have cemented their role in commercial OLED displays and advanced sensor technologies. The research field continues to evolve, with current efforts focused on designing novel carbazole-based systems for thermally activated delayed fluorescence (TADF), two-photon absorption for bio-imaging and photodynamic therapy, and even more efficient and stable materials for next-generation flexible electronics.[7] The principles and protocols outlined in this guide provide the foundational knowledge for researchers to both utilize existing N-EC compounds and rationally design new ones to meet these future challenges.

References

-

Thornton, G. L., Phelps, R. A., & Orr-Ewing, A. J. (2021). Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. Physical Chemistry Chemical Physics, 23(34). [Link]

-

Haggquist, G. W., & Burkhart, R. D. (1989). Photophysics of N-ethylcarbazole in fluid solution: evidence for solvent dependence and triplet excimer formation. The Journal of Physical Chemistry, 93(12). [Link]

-

Thornton, G. L., et al. (2021). Transient Absorption Spectroscopy of the Electron Transfer Step in the Photochemically Activated Polymerizations of N-ethylcarbazole and 9-phenylcarbazole. ResearchGate. [Link]

-

University of Bristol. (n.d.). Transient Absorption Spectroscopy of the Electron Transfer Step in the Photochemically Activated Polymerizations of N-ethylcarbazole and 9-phenylcarbazole. University of Bristol Research Portal. [Link]

-

ResearchGate. (n.d.). Transient absorption spectra obtained following 345 nm photoexcitation of N-EC or 9-PC in the presence of Ph 2 I + PF 6 À. [Link]

-

ResearchGate. (n.d.). Transient absorption spectra obtained at selected time delays following... [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). N‐Ethyl Carbazole Derived D‐π‐A‐π‐D Based Fluorophores: Consolidated Spectroscopic, Viscosity and DFT Studies. [Link]

- Google Patents. (n.d.). A kind of synthetic method of N-ethylcarbazole.

-

ResearchGate. (n.d.). Synthesis of new 9H-Carbazole derivatives. [Link]

-

SpringerLink. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. [Link]

-

MDPI. (2022). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. [Link]

-

MDPI. (2024). Near-Infrared Light-Excited Quinolinium-Carbazole Small Molecule as Two-Photon Fluorescence Nucleic Acid Probe. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. [Link]

-

HETEROCYCLES. (2017). A new carbazole-based fluorescence sensor for high selective detection of copper(ii) in a. [Link]

-

MDPI. (n.d.). Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole. [Link]

-

MDPI. (n.d.). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. [Link]

-

CONICET. (2018). A PHOTOPHYSICAL AND SPECTROELECTROCHEMICAL STUDY ON N-PHENYL-CARBAZOLES AND THEIR OXIDIZED SPECIES. [Link]

-

ResearchGate. (n.d.). Study on the triplet states of N-phenyl carbazoles. Transient spectra and singlet oxygen generation. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). A computational study of the nonlinear optical properties of carbazole derivatives: Theory refines experiment. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). [Link]

-

ResearchGate. (n.d.). Blue Organic Light-Emitting Diodes Based on Carbazole Derivatives. [Link]

-

Frontiers. (n.d.). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. [Link]

-

National Center for Biotechnology Information. (2020). Carbazole isomers induce ultralong organic phosphorescence. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. [Link]

-

ResearchGate. (n.d.). Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. [Link]

-

Scholars@Duke. (n.d.). Phosphorescence spectra from selected sites of N-ethylcarbazole in n-alkanes. [Link]

-

Royal Society of Chemistry. (n.d.). Triplet states and energy back transfer of carbazole derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing. [Link]

-

ResearchGate. (n.d.). Triplet states and Energy Back Transfer of Carbazole Derivatives. [Link]

-

PubMed. (n.d.). Carbazole-azine based fluorescence 'off-on' sensor for selective detection of Cu2+ and its live cell imaging. [Link]

-

PubMed. (2021). Solvent Effects on Ultrafast Photochemical Pathways. [Link]

-

National Center for Biotechnology Information. (n.d.). Carbazole-based aggregation-induced phosphorescent emission-active gold(I) complexes with various phosphorescent mechanochromisms. [Link]

-

National Center for Biotechnology Information. (2022). Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions. [Link]

-

Royal Society of Chemistry. (n.d.). Carbazole&benzoindole-based purely organic phosphors: a comprehensive phosphorescence mechanism, tunable lifetime and an advanced encryption system. [Link]

-

KTU ePubl. (n.d.). Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. [Link]

-

PubMed. (n.d.). Solvent and media effects on the photophysics of naphthoxazole derivatives. [Link]

-

PubMed. (2023). A novel carbazole-based AIE-active fluorescent sensor for fast and ultrasensitive detection of Cu2+ and Co2+ in normal saline system. [Link]

Sources

- 1. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Scholars@Duke publication: Phosphorescence spectra from selected sites of N-ethylcarbazole in n-alkanes [scholars.duke.edu]

- 4. N-Ethylcarbazole synthesis - chemicalbook [chemicalbook.com]

- 5. EP2470503B1 - Method for synthesis of n-alkyl carbazole and derivatives thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]

- 17. nbinno.com [nbinno.com]

- 18. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solvent and media effects on the photophysics of naphthoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes [epubl.ktu.edu]

- 21. Triplet states and energy back transfer of carbazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes - Google Patents [patents.google.com]

- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 25. Carbazole-azine based fluorescence 'off-on' sensor for selective detection of Cu2+ and its live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 3A novel carbazole-based AIE-active fluorescent sensor for fast and ultrasensitive detection of Cu2+ and Co2+ in normal saline system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Analysis of (9-Ethyl-9H-carbazol-3-yl)boronic acid's Electronic Structure

Abstract

This technical guide provides a comprehensive framework for the computational investigation of the electronic structure of (9-Ethyl-9H-carbazol-3-yl)boronic acid. This molecule, combining the favorable hole-transporting properties of the carbazole moiety with the synthetic versatility of boronic acid, is a significant building block in advanced materials science, particularly for organic light-emitting diodes (OLEDs) and sensors.[1][2] We will detail a robust, self-validating computational workflow rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This guide is intended for researchers, chemists, and materials scientists, offering both the theoretical underpinnings and a practical, step-by-step protocol for predicting and analyzing the molecule's frontier molecular orbitals, electronic properties, and optical absorption spectra.

Introduction: The Scientific Rationale

The field of organic electronics continually seeks novel π-conjugated materials with tailored optoelectronic properties.[3] Carbazole derivatives have emerged as a cornerstone in this pursuit due to their high charge carrier mobility, thermal stability, and inherent fluorescence.[1][4] The carbazole core is an excellent electron-donating and hole-transporting unit, making it a frequent component in materials for OLEDs and organic photovoltaics.[4][5][6]

The functionalization of the carbazole scaffold with a boronic acid group at the C3 position creates a versatile intermediate. This moiety allows for facile incorporation into larger conjugated systems via robust cross-coupling reactions, such as the Suzuki reaction.[1][7] The ethyl group at the N9 position enhances solubility in common organic solvents, which is crucial for solution-based device fabrication.[6]

Understanding the electronic structure of (9-Ethyl-9H-carbazol-3-yl)boronic acid is paramount to predicting its behavior in a device context. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their difference (the HOMO-LUMO gap), dictate charge injection barriers, charge transport efficiency, and the optical properties of the material.[8][9] Computational modeling provides a powerful, cost-effective means to elucidate these properties before undertaking complex and expensive synthesis and characterization.[10]

This guide focuses on DFT as the primary computational tool, as it offers an exceptional balance between accuracy and computational cost for organic molecules.[8]

Theoretical & Methodological Framework